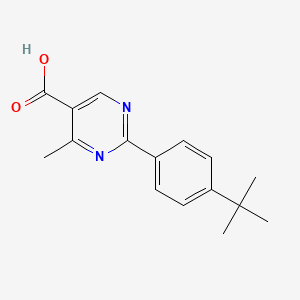
2-(4-(Tert-butyl)phenyl)-4-methylpyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, 4-tert-butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene . Another method involves synthesizing 2-(4-tert-butyl-phenyl) malonic mononitrile ethyl ester from 4-tert-butyl benzyl cyanide and (2-methoxyl) ethyl chloroformate in the presence of an organic solvent and an acid-binding agent .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For example, the structure of 2,4-Ditert butyl phenol was characterized as C14H22O through 1H NMR analysis .Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For instance, the reaction of 4-methyl-phenoxyacetic acid, 4-acetyl-phenoxyacetic acid, and 4-tert-butyl-phenoxyacetic acid were computed using density functional theory (DFT) method with 6–311++G(d,p) basis set .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, 4-tert-butylphenylboronic acid is a white to off-white crystalline powder .Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthetic Studies on Marine Drugs
Research by Li et al. (2013) explored the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of antitumor antibiotic tetrahydroisoquinoline natural products. This research contributes to understanding the structure-activity relationship of these compounds (Li et al., 2013).
Hetero-Cope Rearrangement
Marx and Rassat (2002) reported on the hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine, leading to highly water-soluble nitroxides, which are stable free radicals. This research opens pathways for new applications in various scientific fields (Marx & Rassat, 2002).
Characterization of Polypyridine Ruthenium(II) Complexes
Bonnet et al. (2003) discussed the synthesis and characterization of [Ru(tpy)(phen)L]2+ complexes, involving derivatives of 4-(3,5-di-tert-butyl)phenyl-2,2′;6′,2″-terpyridine. This research is significant for understanding the photochemical properties of these complexes (Bonnet et al., 2003).
Chemical Synthesis and Applications
Synthesis of Novel Bifunctionally-Substituted Phthalonitriles
Vashurin et al. (2018) synthesized compounds like 4-(2-tert-butyl-4,5-dicyanophenylsulfonyl)benzene. These have applications in sensorics for smart materials production, as well as in the creation of molecular magnets (Vashurin et al., 2018).
Activation of Carboxylic Acids
Pozdnev (2009) described a process involving di-tert.-butyl pyrocarbonate for activating carboxylic acids. This technique is important for the synthesis of various esters and anhydrides, which are critical in pharmaceutical and industrial chemistry (Pozdnev, 2009).
Stereoselective Synthesis of Pipecolic Acid Derivatives
Purkayastha et al. (2010) demonstrated a novel cascade of reactions leading to pipecolic acid derivatives, highlighting the versatility of the vinylfluoro group as an acetonyl cation equivalent (Purkayastha et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-13(15(19)20)9-17-14(18-10)11-5-7-12(8-6-11)16(2,3)4/h5-9H,1-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEQZPOGRZDIKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2413380.png)
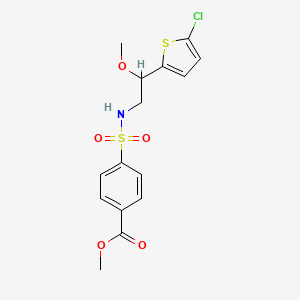
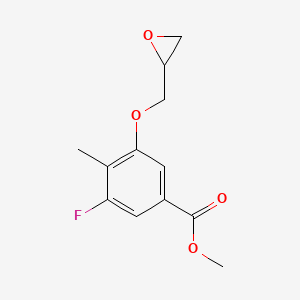
![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2413384.png)
![tert-Butyl 2-oxo-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2413385.png)
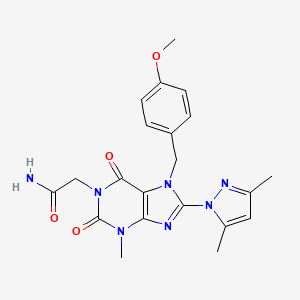
![4-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethoxy]benzonitrile](/img/structure/B2413388.png)
![1-(benzo[d]thiazol-2-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2413390.png)
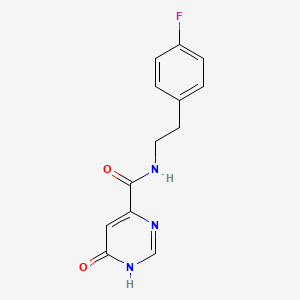
![[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B2413394.png)
![N-(3-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2413395.png)
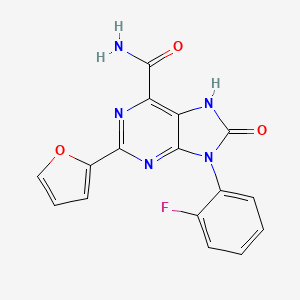
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2413398.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2413400.png)